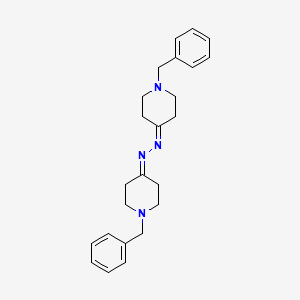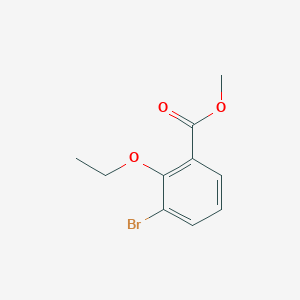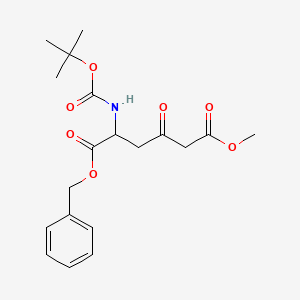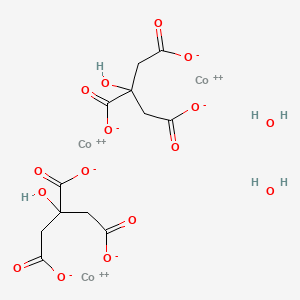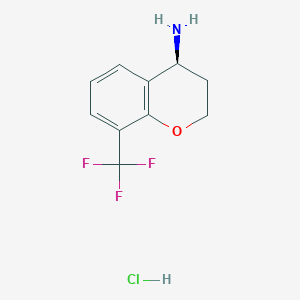
(S)-8-(Trifluoromethyl)chroman-4-ylamine hydrochloride
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(S)-8-(Trifluoromethyl)chroman-4-ylamine hydrochloride, also known as S-8-TFMC, is a synthetic compound with a wide range of applications in the scientific research field. It is a colorless crystalline solid that is soluble in water, ethanol, and methanol. S-8-TFMC is used as a reagent in organic synthesis and as an intermediate in the synthesis of various pharmaceuticals. It has also been used in the development of a wide range of fluorescent probes for various biochemical and physiological studies.
作用機序
(S)-8-(Trifluoromethyl)chroman-4-ylamine hydrochloride is a fluorescent probe that is used to detect reactive oxygen species (ROS) in living cells. It works by emitting a fluorescent signal when it binds to ROS. The fluorescent signal is then detected by a microscope, allowing researchers to observe the effects of ROS on cells.
Biochemical and Physiological Effects
(S)-8-(Trifluoromethyl)chroman-4-ylamine hydrochloride has been used to study the effects of various drugs on cell physiology. It has been used to monitor the release of neurotransmitters in the brain, as well as to study the effects of drugs on the immune system, cell proliferation, and apoptosis. (S)-8-(Trifluoromethyl)chroman-4-ylamine hydrochloride has also been used to study the effects of ROS on cells and to monitor the effects of various drugs on cell metabolism.
実験室実験の利点と制限
The main advantage of using (S)-8-(Trifluoromethyl)chroman-4-ylamine hydrochloride in lab experiments is its ability to emit a fluorescent signal when it binds to ROS. This allows researchers to easily detect the presence of ROS in living cells. However, the fluorescent signal emitted by (S)-8-(Trifluoromethyl)chroman-4-ylamine hydrochloride is not very strong, so it is not suitable for long-term studies. Additionally, (S)-8-(Trifluoromethyl)chroman-4-ylamine hydrochloride is not very stable, so it must be stored and handled carefully.
将来の方向性
The use of (S)-8-(Trifluoromethyl)chroman-4-ylamine hydrochloride in scientific research has a wide range of potential applications. In the future, it could be used to study the effects of various drugs on the immune system, cell proliferation, and apoptosis. It could also be used to study the effects of ROS on cells and to monitor the effects of various drugs on cell metabolism. Additionally, (S)-8-(Trifluoromethyl)chroman-4-ylamine hydrochloride could be used to develop fluorescent probes for the detection of other biochemical and physiological processes. Finally, it could be used to develop new fluorescent probes for the detection of various diseases and disorders.
合成法
(S)-8-(Trifluoromethyl)chroman-4-ylamine hydrochloride can be synthesized by a variety of methods. One of the most commonly used methods is the reaction of 4-chlorocoumarin with trifluoromethylsulfonyl chloride in the presence of a base such as sodium hydroxide. This reaction produces a trifluoromethylcoumarin, which can then be hydrolyzed to (S)-8-(Trifluoromethyl)chroman-4-ylamine hydrochloride. Other methods for the synthesis of (S)-8-(Trifluoromethyl)chroman-4-ylamine hydrochloride include the reaction of 4-chlorocoumarin with trifluoromethyl bromide, the reaction of 4-chlorocoumarin with trifluoromethyl iodide, and the reaction of 4-chlorocoumarin with trifluoromethyl sulfonate.
科学的研究の応用
(S)-8-(Trifluoromethyl)chroman-4-ylamine hydrochloride has a wide range of applications in the scientific research field. It has been used as a reagent in organic synthesis and as an intermediate in the synthesis of various pharmaceuticals. It has also been used in the development of a wide range of fluorescent probes for various biochemical and physiological studies. For example, (S)-8-(Trifluoromethyl)chroman-4-ylamine hydrochloride has been used as a fluorescent probe for the detection of reactive oxygen species (ROS) in living cells. It has also been used to study the effects of various drugs on cell physiology and to monitor the release of neurotransmitters in the brain.
特性
IUPAC Name |
(4S)-8-(trifluoromethyl)-3,4-dihydro-2H-chromen-4-amine;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10F3NO.ClH/c11-10(12,13)7-3-1-2-6-8(14)4-5-15-9(6)7;/h1-3,8H,4-5,14H2;1H/t8-;/m0./s1 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CZTHXVIPUSKPKD-QRPNPIFTSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COC2=C(C1N)C=CC=C2C(F)(F)F.Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1COC2=C([C@H]1N)C=CC=C2C(F)(F)F.Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11ClF3NO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
253.65 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(S)-8-(Trifluoromethyl)chroman-4-amine hydrochloride | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

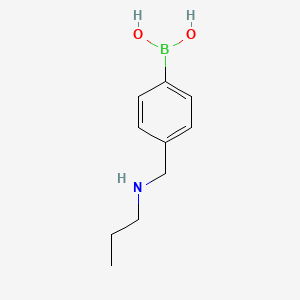
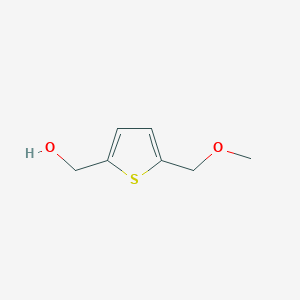
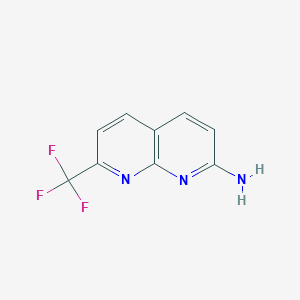
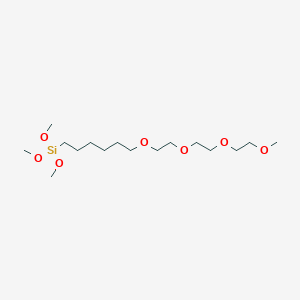
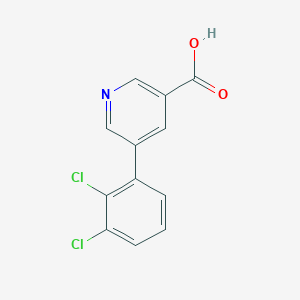
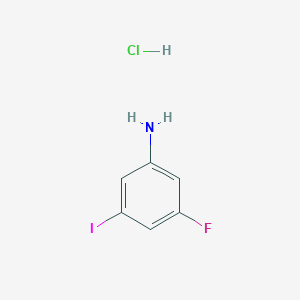
![4-(4-Methylphenyl)-3H,4H,5H,6H,7H-imidazo[4,5-c]pyridine-6-carboxylic acid](/img/structure/B6338699.png)

